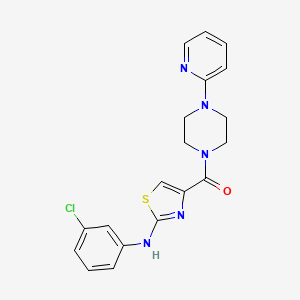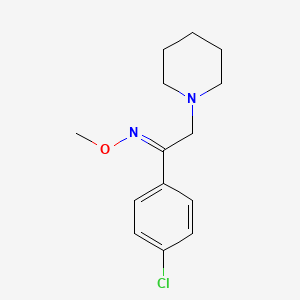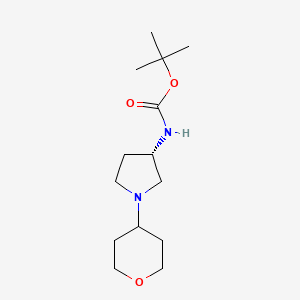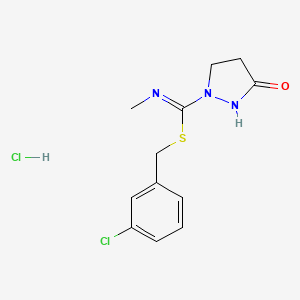
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. The compound is commonly referred to as CP-154,526, and is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of stress and anxiety, and as such, CP-154,526 has been studied extensively for its potential use as an anxiolytic and antidepressant agent.
Mécanisme D'action
CP-154,526 is a selective antagonist of the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, which is involved in the regulation of stress and anxiety. By blocking the this compound receptor, CP-154,526 reduces the release of stress hormones such as cortisol, and has been shown to have anxiolytic and antidepressant effects.
Biochemical and physiological effects:
CP-154,526 has been shown to have several biochemical and physiological effects. In preclinical models, the compound has been shown to reduce anxiety-like behavior, improve mood, and reduce pain sensitivity. CP-154,526 has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-154,526 is its selectivity for the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor, which allows for more specific targeting of the stress and anxiety pathways. However, one limitation of the compound is its poor solubility, which can make dosing and administration difficult in preclinical models.
Orientations Futures
There are several potential future directions for research on CP-154,526. One area of interest is the potential use of the compound in the treatment of addiction, as the (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone receptor has been implicated in addiction pathways. CP-154,526 has also been studied for its effects on learning and memory, and may have potential use in the treatment of cognitive disorders. Additionally, further research is needed to understand the long-term effects of CP-154,526 and its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of CP-154,526 involves the reaction of 4-(pyridin-2-yl)piperazine with 2-((3-chlorophenyl)amino)thiazole-4-carboxylic acid, followed by the addition of an acyl chloride to form the final product. The synthesis method has been described in detail in several scientific publications.
Applications De Recherche Scientifique
CP-154,526 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of addiction and pain. CP-154,526 has also been studied for its effects on the immune system, and has been shown to have anti-inflammatory properties.
Propriétés
IUPAC Name |
[2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5OS/c20-14-4-3-5-15(12-14)22-19-23-16(13-27-19)18(26)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12-13H,8-11H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBESROBVGPJTBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2353897.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)
![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)
![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)


![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)



![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)
